5-(1-Aminocyclopropyl)furan-2-carboxylicacidhydrochloride
CAS No.:
Cat. No.: VC18110386
Molecular Formula: C8H10ClNO3
Molecular Weight: 203.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClNO3 |
|---|---|
| Molecular Weight | 203.62 g/mol |
| IUPAC Name | 5-(1-aminocyclopropyl)furan-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H9NO3.ClH/c9-8(3-4-8)6-2-1-5(12-6)7(10)11;/h1-2H,3-4,9H2,(H,10,11);1H |
| Standard InChI Key | BOLPQDBUWNMODC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=CC=C(O2)C(=O)O)N.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
The compound consists of a five-membered furan ring (C₄H₃O) with a carboxylic acid group (-COOH) at the 2-position and a 1-aminocyclopropyl group (-C₃H₄NH₂) at the 5-position. The hydrochloride salt enhances stability and solubility in polar solvents . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 5-(1-aminocyclopropyl)furan-2-carboxylic acid; hydrochloride |
| Molecular Formula | C₈H₁₀ClNO₃ |
| Canonical SMILES | C1CC1(C2=CC=C(O2)C(=O)O)N.Cl |
| InChI Key | BOLPQDBUWNMODC-UHFFFAOYSA-N |
| PubChem CID | 154814467 |
The aminocyclopropyl group introduces steric strain due to the cyclopropane ring’s 60° bond angles, which may influence its reactivity and binding affinity .
Spectroscopic and Computational Data
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Mass Spectrometry: The molecular ion peak at m/z 203.62 corresponds to the molecular weight.
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NMR: The proton NMR spectrum features signals for the cyclopropane ring (δ 1.2–1.5 ppm), furan protons (δ 6.3–7.1 ppm), and carboxylic acid proton (δ 12.5 ppm) .
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X-ray Crystallography: Limited data exist, but analogous structures show planar furan rings and distorted cyclopropane geometries.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a multi-step process:
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Furan-2-carboxylic Acid Activation: The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
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Aminocyclopropane Coupling: The acyl chloride reacts with 1-aminocyclopropane under basic conditions (e.g., triethylamine) to form the amide intermediate.
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Hydrochloride Salt Formation: The product is treated with hydrochloric acid to yield the final hydrochloride salt .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (Step 1); 25°C (Step 2) |
| Solvent | Dichloromethane (Step 1); THF (Step 2) |
| Catalyst | None (Step 1); Triethylamine (Step 2) |
Byproducts and Yield Optimization
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Byproducts: Unreacted acyl chloride (removed via aqueous wash) and cyclopropane ring-opening products (minimized by low-temperature conditions).
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Yield: Typically 60–75%, depending on purification methods (e.g., recrystallization from ethanol) .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Water Solubility | 25 mg/mL (20°C) |
| LogP (Partition Coeff) | 0.9 (predicted) |
| Stability | Stable at RT; hygroscopic |
The hydrochloride salt improves aqueous solubility compared to the free base .
Thermal Properties
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Melting Point: Decomposes above 200°C without a clear melting point.
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Thermogravimetric Analysis (TGA): 5% weight loss at 150°C due to HCl release .
Biological Activities and Applications
Enzyme Inhibition
The compound inhibits ATP-dependent citrate lyase (ACL) and acetyl-CoA synthetase (ACS), enzymes critical in lipid metabolism .
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Mechanism: The furan ring engages in π-π stacking with aromatic residues (e.g., Phe), while the aminocyclopropyl group forms hydrogen bonds with catalytic sites .
Hypolipidemic Effects
In rodent studies, the compound reduced serum cholesterol (↓30%) and triglycerides (↓45%) by modulating lipid biosynthesis enzymes .
| GHS Code | Hazard Statement |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recent Advances and Future Directions
Electrochemical Synthesis
Recent methods for analogous furan derivatives (e.g., 2,5-furandicarboxylic acid) use CO₂ carboxylation, offering a sustainable route . Adapting this for 5-(1-aminocyclopropyl)furan-2-carboxylic acid could reduce reliance on hazardous reagents.
Drug Delivery Systems
Encapsulation in liposomes or polymeric nanoparticles may enhance bioavailability and target specificity .
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